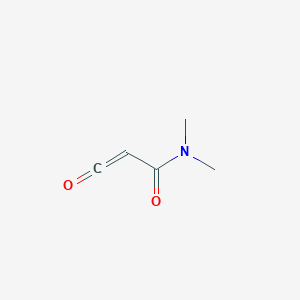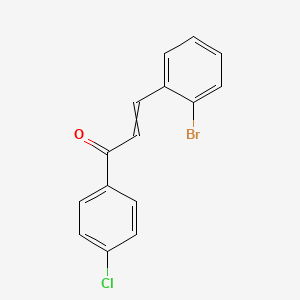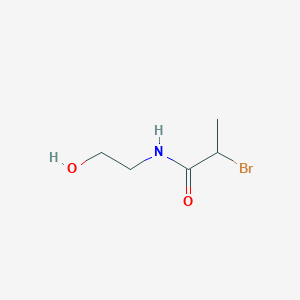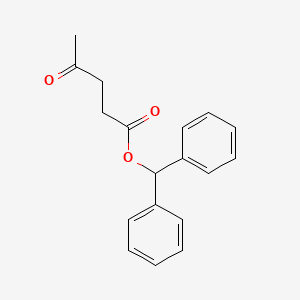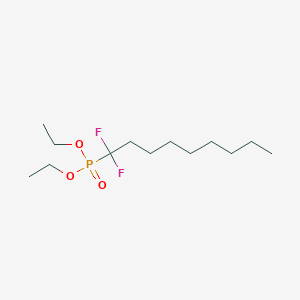
(3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine is a complex organic compound that belongs to the class of thiadiazolidines. This compound is characterized by its unique structure, which includes two butyl groups, two phenyl groups, and a thiadiazolidine ring. The presence of the thiadiazolidine ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing butyl and phenyl groups with a thiadiazole derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The phenyl and butyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent.
Wissenschaftliche Forschungsanwendungen
(3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine involves its interaction with molecular targets through its thiadiazolidine ring and phenyl groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also participate in redox reactions, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3Z,5Z)-3,5-bis(phenylimino)-1,2-dithiolan-4-yl: This compound shares a similar thiadiazolidine ring structure but with different substituents.
Cyclooctatetraene: Although structurally different, it shares some chemical reactivity with (3Z,5Z)-2,4-Dibutyl-N~3~,N~5~-diphenyl-1,2,4-thiadiazolidine-3,5-diimine.
Uniqueness
The uniqueness of this compound lies in its specific combination of butyl and phenyl groups with the thiadiazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
136788-52-8 |
|---|---|
Molekularformel |
C22H28N4S |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
2,4-dibutyl-3-N,5-N-diphenyl-1,2,4-thiadiazolidine-3,5-diimine |
InChI |
InChI=1S/C22H28N4S/c1-3-5-17-25-21(23-19-13-9-7-10-14-19)26(18-6-4-2)27-22(25)24-20-15-11-8-12-16-20/h7-16H,3-6,17-18H2,1-2H3 |
InChI-Schlüssel |
QTQMUBYSFYLKQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=NC2=CC=CC=C2)N(SC1=NC3=CC=CC=C3)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


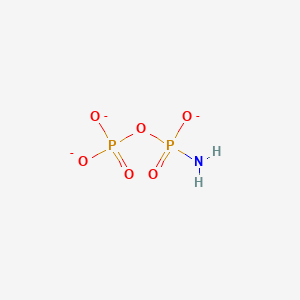
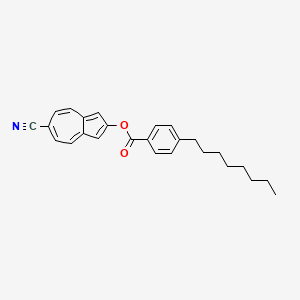

![1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14273758.png)
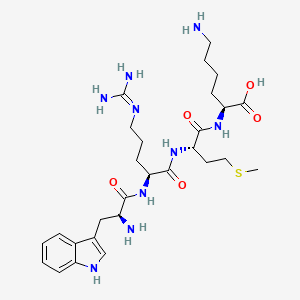
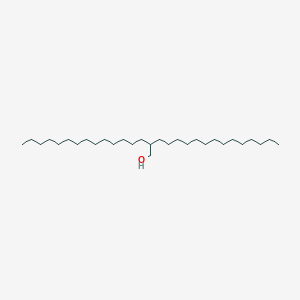
![1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-](/img/structure/B14273778.png)
